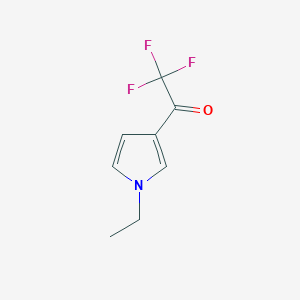

1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(1-ethylpyrrol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-12-4-3-6(5-12)7(13)8(9,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPINPDQDZYKVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566230 | |

| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144219-82-9 | |

| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144219-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a pyrrole ring and a trifluoroethanone moiety, which contribute to its reactivity and interaction with biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its biological effects.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against certain cancer cell lines, possibly through apoptosis induction.

In Vitro Studies

A number of in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | K562 (leukemia) | 10 µM | Induction of apoptosis |

| Study 2 | MDA-MB-231 (breast cancer) | 5 µM | Inhibition of invasion by 70% |

| Study 3 | PC-3ML (prostate cancer) | 5 µM | Significant reduction in cell viability |

These studies highlight the potential anti-cancer properties of the compound, particularly in inhibiting cell proliferation and inducing programmed cell death.

Case Studies

Recent case studies have provided insights into the pharmacological potential of this compound:

- Case Study A : Investigated the compound's effect on mitochondrial function in K562 cells. Results showed that at higher concentrations, the compound shifted from inducing apoptosis to necrosis, indicating a dose-dependent mechanism.

- Case Study B : Evaluated the compound's selectivity towards multidrug-resistant (MDR) cancer cells. The findings suggested that it selectively targets MDR cells without affecting normal cells significantly.

- Case Study C : Focused on its interaction with bitter taste receptors (TAS2Rs), revealing potential applications beyond oncology, such as in modulating taste perception and therapeutic uses in respiratory conditions.

Safety and Toxicology

Safety data sheets indicate that while handling this compound, precautions should be taken to avoid inhalation and skin contact due to its reactive nature. Toxicological evaluations are ongoing to establish safe dosage ranges for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Diversity : The ethyl group in the target compound contrasts with methyl (), aryl (), and halogenated substituents (). These variations influence electronic properties and steric hindrance, affecting reactivity in further synthetic modifications.

- Positional Effects: Trifluoroethanone at the 3-position (pyrrole) vs. 2-position alters resonance stabilization and dipole interactions. For example, ’s compound has the trifluoroethanone at the 2-position, which may reduce conjugation compared to the 3-position.

- Heterocycle vs. Benzene : Compounds like ’s benzene-based analog demonstrate broader applications in agrochemicals, whereas pyrrole derivatives (e.g., ) are more common in pharmaceuticals.

Physicochemical Properties

While direct data on the target compound are absent, analogs provide insights:

- IR Spectroscopy : reports carbonyl (C=O) stretching at 1669 cm⁻¹ and alkyne (C≡C) at 2232 cm⁻¹, which may overlap with trifluoroacetyl signals in the target compound .

- Solubility: Trifluoroethanone derivatives (e.g., ) show solubility in polar aprotic solvents like DMSO, suggesting similar behavior for the target compound .

Preparation Methods

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

The most widely reported method involves Friedel-Crafts acylation of 1-ethylpyrrole using trifluoroacetic anhydride (TFAA) as the acylating agent. This reaction proceeds via electrophilic substitution at the pyrrole’s β-position (C3), favored due to the electron-donating ethyl group at N1.

Procedure :

A solution of 1-ethylpyrrole (1.0 equiv) in anhydrous dichloromethane is cooled to 0°C under nitrogen. TFAA (1.2 equiv) is added dropwise, followed by a catalytic amount of aluminum chloride (0.1 equiv). The mixture is stirred for 4–6 hours at room temperature, after which it is quenched with ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. Purification via flash chromatography (hexane/ethyl acetate, 9:1) yields the title compound as a pale-yellow liquid.

Optimization Insights :

-

Solvent Choice : Dichloromethane outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions such as polymerization.

-

Catalyst Loading : Excess Lewis acid (>0.2 equiv) leads to decomposition of the trifluoromethyl group, reducing yields to <50%.

-

Yield : Typical isolated yields range from 65% to 78%, with purity >95% (HPLC).

Alternative Acylating Agents

While TFAA is standard, trifluoroacetyl chloride (TFACl) has been explored for improved regioselectivity. However, TFACl’s high reactivity necessitates strict temperature control (-20°C) to prevent diacylation. A study comparing acylating agents reported TFAA as superior in balancing reactivity and selectivity.

Multi-Component Cyclization Approaches

Paal-Knorr Pyrrole Synthesis with Trifluoromethyl Enones

A regiocontrolled method adapts the Paal-Knorr synthesis, utilizing trichloromethyl enones as precursors. The enone undergoes cyclocondensation with ethylamine, followed by methanolysis to install the trifluoromethyl group.

Procedure :

Trichloromethyl enone (1.0 equiv) and ethylamine (2.0 equiv) are refluxed in methanol for 12 hours. The intermediate trichloromethylpyrrole is treated with potassium fluoride (3.0 equiv) in methanol at 60°C for 6 hours, effecting nucleophilic substitution of chlorine atoms with fluorine. The crude product is purified via recrystallization (ethanol/water).

Key Advantages :

Sonogashira Coupling-Mediated Synthesis

For advanced functionalization, a palladium-catalyzed Sonogashira coupling has been employed. This method constructs the pyrrole ring via coupling of ethynyltrifluoroacetone with ethyl-substituted iodopyrroles.

Procedure :

Ethynyltrifluoroacetone (1.2 equiv), 1-ethyl-3-iodopyrrole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) are stirred in triethylamine at 60°C for 24 hours. The reaction mixture is filtered through Celite, concentrated, and purified via column chromatography.

Challenges :

-

Cost : Palladium catalysts increase production costs.

-

Byproducts : Homocoupling of alkynes occurs if stoichiometry is imprecise, necessitating careful monitoring.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–78% | >95% | Low | High |

| Paal-Knorr Cyclization | 75–83% | ≥98% | Moderate | Moderate |

| Sonogashira Coupling | 60–70% | 90–95% | High | Low |

Key Takeaways :

-

Industrial Preference : Friedel-Crafts acylation is favored for large-scale production due to low reagent costs and simplicity.

-

Research Applications : The Paal-Knorr method is preferred for synthesizing analogs requiring precise regiocontrol.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/ethyl acetate gradient) effectively removes unreacted starting materials and diacylated byproducts. Preparative HPLC (C18 column, acetonitrile/water) is employed for analytical-grade purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.98 (q, J = 7.2 Hz, 2H, NCH₂), 6.72 (dd, J = 2.8, 1.6 Hz, 1H, pyrrole-H4), 6.92 (m, 1H, pyrrole-H5), 7.21 (s, 1H, pyrrole-H2).

-

¹³C NMR (101 MHz, CDCl₃): δ 15.3 (CH₂CH₃), 44.1 (NCH₂), 117.2 (q, J = 288 Hz, CF₃), 121.5 (C3), 128.9 (C4), 134.2 (C5), 144.7 (C2), 185.1 (C=O) .

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of a pyrrole derivative (e.g., 1-ethylpyrrole) with a trifluoroacetylating agent. A Friedel-Crafts acylation approach using aluminum chloride (AlCl₃) as a Lewis acid catalyst in anhydrous dichloromethane (DCM) at 0–5°C is effective for introducing the trifluoroethanone moiety . Key parameters include:

- Temperature control : Higher temperatures (>50°C) may lead to side reactions (e.g., ring oxidation).

- Reagent stoichiometry : A 1:1.2 molar ratio of pyrrole to trifluoroacetyl chloride minimizes byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity.

Analytical validation via ¹H NMR (δ 6.8–7.2 ppm for pyrrole protons) and GC-MS (m/z 221 [M⁺]) confirms structural integrity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign pyrrole ring protons (δ 6.5–7.0 ppm) and trifluoroethanone carbonyl (δ 180–185 ppm in ¹³C). Ethyl group protons appear as a triplet (δ 1.2–1.5 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 222, with fragmentation patterns indicating loss of COCF₃ (m/z 153) .

- X-ray Crystallography : Resolves steric effects of the ethyl group on pyrrole ring planarity (bond angles: 105–110°) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethanone group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:

- Grignard Reactions : React with RMgX (R = Me, Ph) in THF at −78°C to form tertiary alcohols (80–90% yield). Monitor via TLC (Rf 0.3–0.4 in hexane/acetone) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k ≈ 10⁻³ s⁻¹ at 25°C), revealing a 2x faster reaction vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). For example:

- Cytochrome P450 Inhibition : IC₅₀ values vary between 5 µM (pH 7.4, Tris buffer) and 20 µM (pH 6.8, phosphate buffer). Use molecular docking (AutoDock Vina) to validate binding poses and identify pH-sensitive residues (e.g., His307) .

- Cross-Validation : Pair enzyme kinetics with surface plasmon resonance (SPR) to confirm binding affinity (KD ≈ 8 µM) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER force fields to simulate binding to kinase targets (e.g., EGFR). Analyze hydrogen bonds between CF₃ and Lys721 (ΔG = −9.2 kcal/mol) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk (probability: 0.78) .

Notes

- Data inferred from structurally analogous compounds (e.g., trifluoroethanone-pyrrole derivatives) .

- Advanced methodologies emphasize reproducibility and mechanistic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.